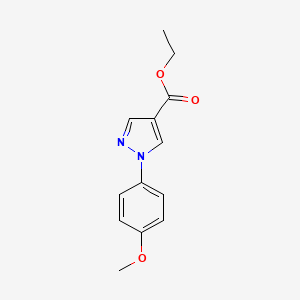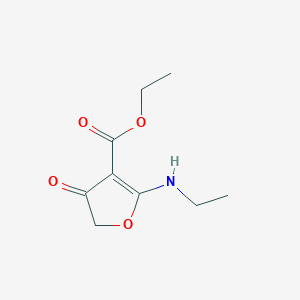
2-chloro-6-(furan-2-yl)pyrazine
概要
説明
2-chloro-6-(furan-2-yl)pyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring substituted with a chlorine atom at the second position and a furan ring at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(furan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with furan derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-chloro-6-(furan-2-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products include various substituted pyrazines.
Oxidation: Products include furanones.
Reduction: Products include dihydrofuran derivatives.
科学的研究の応用
2-chloro-6-(furan-2-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrazine derivatives.
作用機序
The mechanism of action of 2-chloro-6-(furan-2-yl)pyrazine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can vary, but often include interactions with cellular receptors or enzymes that are critical for the survival of pathogens or cancer cells .
類似化合物との比較
Similar Compounds
2-Chloropyrazine: Lacks the furan ring, making it less versatile in certain applications.
6-(2-Furyl)Pyrazine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-Amino-6-(2-Furyl)Pyrazine: Contains an amino group instead of chlorine, leading to different chemical properties and applications.
Uniqueness
2-chloro-6-(furan-2-yl)pyrazine is unique due to the presence of both the chlorine atom and the furan ring, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
2-chloro-6-(furan-2-yl)pyrazine |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H |
InChIキー |
ZDGXPNDRBJGCLB-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CN=CC(=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8708631.png)












